molecular formula C10H5F5N2O3 B2765822 2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid CAS No. 860785-81-5

2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid

Cat. No.: B2765822
CAS No.: 860785-81-5
M. Wt: 296.153
InChI Key: ZDNWWTAMRIFTDU-REZTVBANSA-N
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Description

2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid is a fluorinated organic compound with potential applications in various fields such as chemistry, biology, and materials science. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid typically involves the reaction of 2,4-difluorophenylhydrazine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid involves its interaction with molecular targets through its hydrazono and trifluoro groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenylhydrazine: A precursor in the synthesis of the target compound.

    Trifluoroacetic acid: Another fluorinated compound with similar chemical properties.

    Fluorinated chalcones: Compounds with similar structural features and applications in materials science.

Uniqueness

2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid is unique due to the combination of its hydrazono and trifluoro groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(Z)-2-[(2,4-difluorophenyl)diazenyl]-4,4,4-trifluoro-3-hydroxybut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F5N2O3/c11-4-1-2-6(5(12)3-4)16-17-7(9(19)20)8(18)10(13,14)15/h1-3,18H,(H,19,20)/b8-7-,17-16?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVDJDTUDDTGGB-HBOMWCDGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N=NC(=C(C(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)N=N/C(=C(/C(F)(F)F)\O)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F5N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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